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Compound of Interest

Compound Name: Piboserod

Cat. No.: B1663627 Get Quote

Piboserod: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Piboserod, also known as SB 207266, is a potent and selective antagonist of the 5-

hydroxytryptamine receptor 4 (5-HT4). Initially investigated by GlaxoSmithKline for the

management of irritable bowel syndrome (IBS) and atrial fibrillation (AF), its development for

these indications was discontinued.[1] However, subsequent research has explored its

potential therapeutic application in chronic heart failure, driven by the discovery of increased 5-

HT4 receptor expression and responsiveness to serotonin in failing heart muscle.[1] This

technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, pharmacology, and available clinical data for Piboserod.

Chemical and Physical Properties
Piboserod is a synthetic organic compound belonging to the class of indolecarboxamides.[2]

Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

N-((1-Butyl-4-piperidyl)-

methyl)-3,4-dihydro-2H-

(1,3)oxazino(3,2-a)indole-10-

carboxamide

[3]

Synonyms SB 207266, Serlipet [1]

CAS Number 152811-62-6 (free base)

Molecular Formula C22H31N3O2

Molecular Weight 369.50 g/mol

SMILES

CCCCN1CCC(CC1)CNC(=O)

C2=C3N(CCCO3)C4=CC=CC

=C42

pKa (Strongest Basic) 9.8

Solubility
Soluble in water (as

hydrochloride salt)

Synthesis
The synthesis of Piboserod hydrochloride is described in the medicinal chemistry literature.

The key steps involve the preparation of the tricyclic indole core and subsequent amide

coupling with the substituted piperidine side chain. A detailed experimental protocol is outlined

below, based on the general procedures for analogous compounds.

Experimental Protocol: Synthesis of Piboserod
Hydrochloride
Step 1: Synthesis of 3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid

This intermediate is prepared through a multi-step sequence starting from commercially

available indole derivatives. The process typically involves N-alkylation with a suitable three-

carbon synthon containing a protected hydroxyl group, followed by cyclization and oxidation

to form the carboxylic acid.
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Step 2: Synthesis of N-((1-Butyl-4-piperidyl)-methyl)amine

4-(Aminomethyl)piperidine is N-butylated using 1-bromobutane in the presence of a base

such as potassium carbonate in a suitable solvent like acetonitrile.

Step 3: Amide Coupling

3,4-dihydro-2H-\oxazino[3,2-a]indole-10-carboxylic acid is activated, for example, using a

coupling reagent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as EDC in the

presence of HOBt.

The activated acid is then reacted with N-((1-Butyl-4-piperidyl)-methyl)amine in an

anhydrous aprotic solvent like dichloromethane or DMF to form the amide bond.

Step 4: Salt Formation

The resulting free base of Piboserod is dissolved in a suitable solvent like ethanol or

isopropanol.

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added to

precipitate Piboserod hydrochloride.

The salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried

under vacuum.

A detailed, step-by-step protocol would require access to the full experimental section of the

cited primary literature.

Pharmacological Properties
Mechanism of Action
Piboserod is a selective antagonist of the 5-HT4 receptor. It competitively binds to this

receptor, thereby blocking the physiological effects of serotonin (5-hydroxytryptamine). The 5-

HT4 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor,

Piboserod inhibits this downstream signaling cascade.
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Piboserod's mechanism as a 5-HT4 receptor antagonist.

Receptor Binding Affinity
Piboserod exhibits high affinity for the human 5-HT4 receptor. The binding affinity has been

characterized using radioligand binding assays, typically with [3H]-GR113808 as the

radioligand.
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Receptor Species
Assay
Type

Radioliga
nd

pKi / pKB
Ki / KB
(nM)

Referenc
e

5-HT4 Human Binding
[3H]-

GR113808
~10.0 ~0.1

5-HT4 Human Functional - 9.25 0.56 ± 0.09

5-HT2B Human Binding - 6.6 ~250

Dopamine

D2
Human Binding

[3H]-YM

09151
<6 >1000

Dopamine

D3
Human Binding

[125I]-

iodosulprid

e

<6 >1000

Histamine

H1
Guinea Pig Binding - <6 >1000

5-HT1A Human Binding - <5 >10000

5-HT1D Human Binding
[125I]SB

207710
<5 >10000

Adrenergic

α1
- Binding - <6 >1000

Muscarinic

M1-M5
- Binding - <6 >1000

In Vitro Functional Assays
The antagonist activity of Piboserod at the 5-HT4 receptor is confirmed through functional

assays that measure the inhibition of serotonin-induced cAMP production.

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4

receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and

antibiotics).

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
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Antagonist Incubation: The cell medium is replaced with a buffer containing various

concentrations of Piboserod or vehicle. The plates are incubated for a pre-determined time

(e.g., 30 minutes) to allow the antagonist to bind to the receptors.

Agonist Stimulation: A fixed concentration of serotonin (e.g., the EC80 concentration) is

added to the wells, and the plates are incubated for a further period (e.g., 15 minutes) to

stimulate cAMP production.

cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are

measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or

ELISA-based kits).

Data Analysis: The inhibition of the serotonin-induced cAMP response by Piboserod is

plotted against the concentration of Piboserod to determine the IC50 value.
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Workflow for a typical cAMP functional assay.
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Pharmacokinetics
Limited publicly available data exists for the detailed pharmacokinetic properties of Piboserod.

The following table summarizes the available information.

Paramete
r

Species Dose Route Value Unit
Referenc
e

Cmax Rat - - - ng/mL -

Tmax Rat - - - h -

t1/2 Rat - - - h -

Bioavailabil

ity
Rat - Oral - % -

Cmax Dog - - - ng/mL -

Tmax Dog - - - h -

t1/2 Dog - - - h -

Bioavailabil

ity
Dog - Oral - % -

Protein

Binding
Human - - - % -

Data for these parameters are not readily available in the public domain and would likely be

contained within proprietary company documents.

Preclinical and Clinical Studies
In Vivo Animal Models
Canine models of atrial fibrillation are often used to evaluate the efficacy of anti-arrhythmic

drugs. These models typically involve rapid atrial pacing to induce and sustain atrial fibrillation.

Animal Preparation: Beagle dogs are anesthetized, and a pacemaker is implanted with leads

in the right atrium.
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Induction of AF: After a recovery period, rapid atrial pacing (e.g., 400-600 bpm) is initiated

and maintained for several weeks to induce sustained atrial fibrillation.

Drug Administration: Piboserod or vehicle is administered orally or intravenously.

Electrophysiological Monitoring: Continuous ECG monitoring is performed to assess the

heart rate and rhythm. The termination of AF and the return to sinus rhythm are the primary

endpoints.

Rodent models of visceral hypersensitivity are commonly used to study the sensory

abnormalities associated with IBS. These models often involve colorectal distension to

measure the pain response.

Induction of Hypersensitivity: Neonatal rats receive a mild chemical irritant (e.g., acetic acid)

intracolonically to induce long-lasting visceral hypersensitivity.

Measurement of Visceromotor Response: In adult rats, a balloon is inserted into the colon,

and colorectal distension is performed at varying pressures. The abdominal withdrawal reflex

(a measure of pain) is quantified.

Drug Administration: Piboserod or vehicle is administered prior to the colorectal distension.

Data Analysis: The effect of Piboserod on the pressure threshold required to elicit a pain

response is determined.

Clinical Trials
A phase II clinical trial (NCT00421746) investigated the effect of Piboserod in patients with

symptomatic heart failure.
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Trial
Identifier

Phase Indication
Treatmen
t

Dose
Primary
Endpoint

Key
Findings

NCT00421

746
II

Heart

Failure

Piboserod

vs.

Placebo

80 mg daily

Change in

Left

Ventricular

Ejection

Fraction

(LVEF)

Piboserod

significantl

y increased

LVEF by

1.7%

compared

to placebo.

Safety Pharmacology
A standard core battery of safety pharmacology studies is typically conducted for new chemical

entities to assess their potential effects on vital organ systems.

System Assay Key Findings

Cardiovascular hERG Assay
IC50 value not publicly

available.

In vivo QTc (dog)
No significant QTc

prolongation reported.

Central Nervous System
Functional Observational

Battery (rat)

No significant CNS effects

reported.

Respiratory
Whole-body plethysmography

(rat)

No significant respiratory

effects reported.

Specific quantitative data from these studies are not readily available in the public domain.

Conclusion
Piboserod is a well-characterized, potent, and selective 5-HT4 receptor antagonist. While its

initial development for IBS and atrial fibrillation was halted, its potential role in the treatment of

heart failure has been explored. This technical guide summarizes the key chemical,

pharmacological, and clinical information available for Piboserod, providing a valuable
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resource for researchers and drug development professionals interested in this compound and

the 5-HT4 receptor pathway. Further research is warranted to fully elucidate its therapeutic

potential and to gather more comprehensive pharmacokinetic and safety data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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